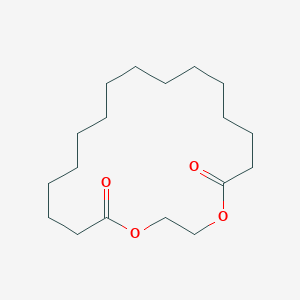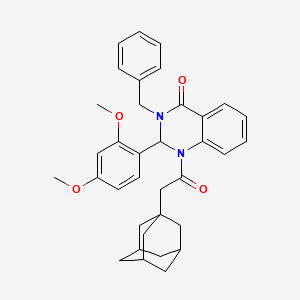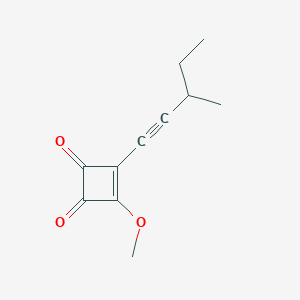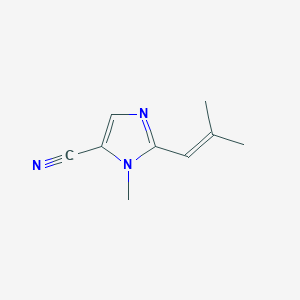
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- is an organic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a hydroxymethyl group at the 3-position and a phenyl group at the 4-position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- typically involves the hydroxymethylation of phenolic compounds. One common method is the reaction of 4-phenylquinolinone with paraformaldehyde in the presence of a catalyst such as hydrochloric acid and acetic acid. The reaction is carried out in water as a solvent, making it an eco-friendly process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-carboxy-4-phenylquinolinone.
Reduction: Formation of 3-(hydroxymethyl)-4-phenyl-1,2-dihydroquinolinone.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The quinolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)aminomethane: Known for its buffering properties in biochemical applications.
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, used in various chemical processes.
Uniqueness
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinolinone core with a hydroxymethyl and phenyl group makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
138712-65-9 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO2/c18-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-16(13)19/h1-9,18H,10H2,(H,17,19) |
Clé InChI |
LNJDSNPNCWUGPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)

![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)






![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)

